molecular formula C18H14FNO3 B11613136 (4E)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11613136
M. Wt: 311.3 g/mol
InChI Key: RZJUBWQLZZFOHO-LICLKQGHSA-N
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Description

(4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a phenol derivative.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene or methyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the fluorophenyl group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the fluorophenyl group suggests it could interact with biological targets in a specific manner.

Medicine

Potential medical applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research would focus on its efficacy, mechanism of action, and safety profile.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl group could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-({4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-4-({4-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The presence of the fluorophenyl group in (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE distinguishes it from similar compounds with different halogen substituents. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

(4E)-4-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H14FNO3/c1-12-17(18(21)23-20-12)10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(19)9-14/h2-10H,11H2,1H3/b17-10+

InChI Key

RZJUBWQLZZFOHO-LICLKQGHSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Origin of Product

United States

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